molecular formula C10H7ClN4S B604335 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071310-16-1

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B604335
CAS RN: 1071310-16-1
M. Wt: 250.71g/mol
InChI Key: MLMMIQLMOYUYJL-UHFFFAOYSA-N
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Description

The compound “6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound . It was prepared from dichloropyridazine and tolyltetrazole in a nucleophilic biaryl coupling followed by thermal ring transformation . The molecule is essentially planar .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic biaryl coupling followed by thermal ring transformation . The compound was prepared from dichloropyridazine and tolyltetrazole .


Molecular Structure Analysis

The molecule is essentially planar with an r.m.s. deviation for all non-H atoms = 0.036 Å . An intramolecular C—H⋯N hydrogen bond occurs . In the crystal, the molecules form dimers connected via π–π interactions .


Chemical Reactions Analysis

The compound has been evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 340.8 g/mol . The molecule is essentially planar with an r.m.s. deviation for all non-H atoms = 0.036 Å . The bond lengths in the pyridazine ring system indicate a strong localization of the double bonds and there is a weak C—Cl bond .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Derivatives

Swamy et al. (2006) synthesized a series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and characterized them using various analytical techniques, including IR, NMR, and X-ray crystallography. These compounds exhibited significant antimicrobial activity in vitro, highlighting their potential in pharmaceutical applications Swamy et al., 2006.

Biological Activities and Mechanisms

Li et al. (2010) investigated a novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles for their inhibitory activity against E. coli methionine aminopeptidase, with some compounds showing significant inhibitory activity Li et al., 2010.

Sunil et al. (2010) explored the antioxidant and anticancer properties of two triazolo-thiadiazoles in Hep G2 cells, demonstrating their potential as therapeutic agents due to their low cytotoxicity and ability to induce apoptosis Sunil et al., 2010.

Crystal Structure Analysis

Dong et al. (2002) synthesized and characterized the crystal structure of a closely related triazolo-thiadiazole compound, providing insights into the structural features that may contribute to the biological activities observed in similar compounds Dong et al., 2002.

Antimicrobial Properties

Reddy et al. (2010) synthesized a series of triazolo-thiadiazoles bearing pyrazole and evaluated them for antimicrobial activities. Compounds with specific substituents showed marked inhibition of bacterial and fungal growth, comparable to standard drugs Reddy et al., 2010.

Molecular Docking and Pharmacological Activities

Al-Wahaibi et al. (2022) conducted detailed analyses of weak noncovalent interactions in two triazolo-thiadiazole derivatives, including crystallography and computational investigations. Their findings suggested selectivity against COX-2 targets, supported by molecular docking analysis, indicating potential anti-inflammatory applications Al-Wahaibi et al., 2022.

Mechanism of Action

The compound has been found to have significant antimicrobial activities . It has been shown to inhibit the urease enzyme, which is a virulence factor in urease-positive microorganisms . The compound occupies the active site with a closed state .

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMMIQLMOYUYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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